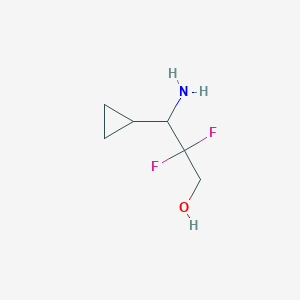

3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol

Description

3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol is a chiral amino alcohol featuring a cyclopropyl group and two fluorine atoms at the C2 position. Its hydrochloride salt form, (S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride, is a key intermediate in synthesizing tricyclic quinolinones, which are potent inhibitors of the oncogenic protein BCL6 . The compound’s stereochemistry is critical for biological activity, and an optimized in-house synthesis route avoids the need for chiral separation, achieving high enantiomeric excess (∼85% ee) . It is commercially available from global suppliers, including Hangzhou Hetd Industry Co., Ltd. and CJ Haide (Ningbo) Biotech Co., Ltd., reflecting its industrial relevance .

Properties

Molecular Formula |

C6H11F2NO |

|---|---|

Molecular Weight |

151.15 g/mol |

IUPAC Name |

3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol |

InChI |

InChI=1S/C6H11F2NO/c7-6(8,3-10)5(9)4-1-2-4/h4-5,10H,1-3,9H2 |

InChI Key |

YLTPDDYLADJIOU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C(CO)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol typically involves the reaction of cyclopropylamine with difluorinated intermediates. One common method includes the reaction of cyclopropylamine with 2,2-difluoropropanol under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

Pharmaceutical Development

3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol serves as a building block in synthesizing new drugs, particularly those targeting neurological disorders. Its unique structure allows for versatile synthetic modifications in drug development.

Key reactions that can be carried out with this compound include:

- Nucleophilic substitution reactions The amino group can participate in nucleophilic substitution reactions.

- Hydroxyl group reactivity The hydroxyl group can act as a nucleophile or a leaving group under certain conditions.

- Fluorine atom enhancement The fluorine atoms may enhance the electrophilic character of adjacent carbon atoms, making them more reactive towards nucleophiles.

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. These studies may assess:

- Protein binding assays To determine how strongly the compound binds to target proteins.

- Metabolic stability tests To evaluate how the compound is metabolized in the body.

- Cellular uptake studies To measure how effectively the compound enters cells.

Agrochemicals and Materials Science

The properties of this compound may be explored in agrochemicals or materials science due to its fluorinated structure. Specifically, difluorocyclopropane derivatives have importance in synthesis .

BCL6 Inhibition

This compound derivatives are used in the discovery of in vivo chemical probes for BCL6 inhibition .

- Shape Complementarity: A fused-7-ring tricyclic quinolinone with a cyclopropyl group provided the optimal solution for BCL6 inhibition, showing that both smaller and larger substituents reduce activity .

- Potency: This compound shows a >300-fold improvement in biochemical potency over an ethylamine derivative and a 50-fold improvement in cellular potency compared to previous BCL6 inhibitors .

- Pharmacokinetic study: A pharmacokinetic study was conducted in female Balb/C mice. All mice appeared normal post dosing and 24 h post dose .

Mechanism of Action

The mechanism of action of 3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropyl group and fluorine atoms can influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

3-Amino-1,1,1-trifluoropropan-2-ol

3-Amino-2,2-difluoropropan-1-ol

- Structural Differences : Lacks the cyclopropyl group, reducing steric bulk and conformational rigidity.

- Impact on Bioactivity : The absence of the cyclopropyl ring likely diminishes target-binding specificity, as seen in BCL6 inhibitors requiring rigid structures for optimal interaction.

- Synthesis : Custom-synthesized by companies like ChemShuttle for drug discovery .

- Reference :

3-Amino-3-cyclopropyl-2,2-dimethylpropan-1-ol Hydrochloride

Ethyl 3-cyclopropyl-2,2-difluoropropanoate

- Structural Differences: Ester derivative of the parent compound, replacing the amino alcohol group with an ethyl ester.

- Reactivity : Acts as a prodrug or synthetic precursor, with the ester moiety enabling easier penetration through lipid membranes.

- Synthesis: Prepared via reduction of ethyl 2,2-difluoropent-4-enoate and subsequent functionalization .

- Reference :

Aromatic Derivatives (e.g., 3-Amino-3-(3,5-dimethylphenyl)-2,2-difluoropropan-1-ol)

Table 1: Key Comparative Data

Research Findings and Implications

- Role of Fluorine: The difluoro motif in this compound enhances metabolic stability and binding affinity in BCL6 inhibitors compared to non-fluorinated analogues .

- Cyclopropyl Advantage: The cyclopropyl group imposes conformational rigidity, optimizing spatial orientation for target engagement, a feature absent in linear-chain variants like 3-amino-2,2-difluoropropan-1-ol .

- Market Position : Despite higher cost (e.g., €886/50 mg from CymitQuimica), the compound’s efficacy in oncology research justifies its premium pricing .

Biological Activity

3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol is a novel compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structure characterized by a cyclopropyl group, two fluorine atoms, and an amino group, which may contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 188 Da. It is often encountered in its hydrochloride form to enhance solubility in aqueous environments. The presence of functional groups such as amino and hydroxyl allows for diverse chemical reactivity, including nucleophilic substitutions and interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The unique structural features influence its binding affinity and selectivity, potentially modulating various biochemical pathways. Research indicates that the compound may act as an inhibitor in certain enzymatic processes, particularly those related to neurological disorders.

Pharmacological Applications

Research has indicated that this compound holds promise as a therapeutic agent in treating neurological disorders. Its mechanism involves the inhibition of certain proteins that play critical roles in neurodegenerative diseases. For instance, studies have shown that it can inhibit BCL6, a protein implicated in various cancers and autoimmune diseases, with an IC value reported at approximately 4.8 nM .

Case Studies

- BCL6 Inhibition : A study highlighted the compound's effectiveness as a BCL6 inhibitor, demonstrating significant antiproliferative activity in cell lines. The optimization of this compound led to derivatives with improved potency and selectivity .

- Neuroprotective Effects : Another investigation explored its neuroprotective properties in animal models of neurodegeneration. The results indicated that treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol | CHFNO | Different stereochemistry |

| Cyclopropylamine | CHN | Lacks difluorinated structure |

| 4-Amino-tetrahydrofuran | CHNO | Different ring structure |

This table illustrates the uniqueness of this compound due to its combination of cyclopropyl structure and difluorinated nature, which may impart distinct properties compared to other amines and alcohols .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol?

- Methodological Answer : The synthesis typically involves multi-step functional group transformations. For example:

- Cyclopropane ring introduction : Use cyclopropanation agents (e.g., Simmons-Smith reagents) coupled with stereochemical control .

- Amino group incorporation : Reductive amination or nucleophilic substitution under inert atmospheres to prevent oxidation .

- Difluorination : Selective fluorination using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents at the β-position .

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) or crystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : and NMR to confirm the cyclopropyl, amino, and difluoro groups .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and mass spectrometry for purity assessment .

- X-ray crystallography : For absolute stereochemical confirmation, particularly if the compound is a chiral intermediate .

- Elemental analysis : Validate empirical formula (e.g., CHFNO) .

Q. What are the stability considerations for handling this compound?

- Methodological Answer :

- Storage : Under nitrogen at –20°C to prevent oxidation of the amino group and hydrolysis of the cyclopropane ring .

- Light sensitivity : Use amber glassware to avoid photodegradation of the fluorinated moieties .

- Incompatibilities : Avoid strong acids/bases to prevent ring-opening of the cyclopropane or defluorination .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure forms be addressed?

- Methodological Answer :

- Chiral auxiliaries : Use (S)- or (R)-proline derivatives to induce asymmetry during cyclopropane formation .

- Enzymatic resolution : Lipase-catalyzed acetylation of the hydroxyl group to separate enantiomers .

- Chiral chromatography : Use CSPs (chiral stationary phases) like cellulose tris(3,5-dimethylphenylcarbamate) for analytical and preparative separation .

Q. What pharmacological applications are supported by structural analogs of this compound?

- Methodological Answer :

- Anticancer agents : The 2,2-difluoropropan-1-ol moiety is a key motif in antiestrogen drugs (e.g., Giredestrant), suggesting potential as a kinase inhibitor or receptor modulator .

- Biological activity screening : Use in vitro assays (e.g., cell viability assays on ER+ breast cancer lines) to evaluate cytotoxicity and target binding .

- Prodrug design : Conjugate the hydroxyl group with phosphate esters for enhanced bioavailability .

Q. How can computational modeling predict reactivity and regioselectivity in derivatization?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict nucleophilic attack sites on the cyclopropane ring .

- MD simulations : Study solvation effects on fluorinated groups to optimize reaction solvents (e.g., hexafluoroisopropanol for polar intermediates) .

- Docking studies : Map electrostatic potentials to identify binding interactions with biological targets (e.g., estrogen receptors) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar amino propanols?

- Methodological Answer :

- Variable analysis : Compare reaction conditions (e.g., temperature, catalyst loading) in studies . For example, higher yields in (80%) vs. (50%) may stem from optimized Pd-catalyzed cross-coupling.

- Side-product identification : Use LC-MS to detect byproducts (e.g., over-fluorinated species) that reduce yield .

- Reproducibility : Replicate methods with strict inert atmosphere control to mitigate amino group oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.